N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridazine ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves the coupling of tryptamine derivatives with substituted pyridazines. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted indole and pyridazine derivatives, which can be further utilized in medicinal chemistry and organic synthesis.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between indole derivatives and biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with serotonin receptors, while the pyridazine ring can inhibit certain enzymes involved in inflammatory pathways . These interactions lead to the modulation of various biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its combination of an indole moiety, a pyridazine ring, and a piperidine carboxamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c1-19-7-2-3-9-22(19)25-12-13-26(31-30-25)32-16-6-8-21(18-32)27(33)28-15-14-20-17-29-24-11-5-4-10-23(20)24/h2-5,7,9-13,17,21,29H,6,8,14-16,18H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCHILMBPBAYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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